[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol
Description
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol (CAS: 143525-59-1) is a pyrrolidine-derived compound featuring a 4-aminophenyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl (-CH2OH) substituent at the 3-position of the pyrrolidine core. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol . This compound is classified as a research chemical, with applications in medicinal chemistry and drug discovery. It is commercially available in milligram quantities (e.g., GLPBIO Catalog #GF47939) and is recommended for use in solubility-optimized stock solutions (e.g., 10 mM in DMSO) . Purity exceeds 95%, and it requires storage at -20°C or -80°C to prevent degradation .
Properties
IUPAC Name |
[1-(4-aminophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKZIUSDKOOKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group
Amino protection is crucial to avoid side reactions during reduction and other transformations.
- Common Protecting Groups : t-Butoxycarbonyl (Boc), acetyl, pivaloyl, formyl, benzoyl, para-toluenesulfonyl, methoxycarbonyl, ethoxycarbonyl, benzyloxycarbonyl, para-methoxybenzyl, trityl, tetrahydropyranyl.
- Preferred Protecting Group : t-Butoxycarbonyl (Boc) is favored due to its stability and ease of removal under acidic conditions.
- Protection Reaction : Typically involves reacting the amino intermediate with di(t-butoxy)dicarbonate or pivaloyl chloride in the presence of a base such as lithium t-butoxide, sodium hydroxide, or potassium hydroxide.
- Reaction Conditions : Conducted at low temperatures (-40 to 10°C) in solvents like tetrahydrofuran, toluene, dioxane, or dimethoxyethane, with 0.9 to 1.5 molar equivalents of protecting reagent and 2 to 4 molar equivalents of base.
Selective Reduction to Form the Methanol Group
The key step is the selective reduction of a cyano or keto group to the corresponding alcohol.
- Catalyst : Raney-nickel (preferably W-2 type) is used for hydrogenation due to its high selectivity and mild reaction conditions.
- Reaction Conditions :
- Hydrogen pressure: Atmospheric to 50 atm (preferably 4 to 10 atm).
- Temperature: Room temperature to 60°C.
- Solvent: Alcohols (methanol, isopropanol) or ethers to enhance reaction rate.
- Additives: Ammonia water, gaseous ammonia, or acetic acid (2 to 4 molar equivalents) improve purity.
- Advantages of Raney-nickel :
- Avoids additional oxidation steps.
- Reduces side product formation compared to NaBH4 reduction.
- Suitable for industrial scale due to mild conditions and good yield.
Deprotection and Purification
- Deprotection : Removal of Boc or other protecting groups is typically achieved under acidic conditions (e.g., trifluoroacetic acid treatment).
- Purification : Recrystallization from alcohol-water mixtures (1:1 to 3:1 volume ratio) is common to obtain high purity product.
Formulation and Solubility Considerations
For biological studies and in vivo applications, the compound is often prepared as a stock solution:
| Stock Solution Preparation of [1-(4-aminophenyl)pyrrolidin-3-yl]methanol | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.2013 mL | 26.0064 mL | 52.0129 mL |
| 5 mM | 1.0403 mL | 5.2013 mL | 10.4026 mL |
| 10 mM | 0.5201 mL | 2.6006 mL | 5.2013 mL |
- In vivo formulation involves dissolving the compound first in DMSO master liquid, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity after each addition by mixing or mild heating.
Summary Table of Key Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amino group protection | Di(t-butoxy)dicarbonate, base (Li t-butoxide, NaOH) | Low temp (-40 to 10°C), solvents: THF, toluene, dioxane |
| 2 | Selective reduction | Raney-nickel catalyst, H2 (4-10 atm), MeOH or i-PrOH | Additives: ammonia or acetic acid improve purity |
| 3 | Deprotection | Acidic conditions (e.g., TFA) | Removes Boc protecting group |
| 4 | Purification | Recrystallization from alcohol-water | Yields high purity compound |
| 5 | Stock solution preparation | DMSO, PEG300, Tween 80, water or corn oil | Ensure clear solution at each step |
Research Findings and Industrial Relevance
- The use of Raney-nickel under controlled hydrogen pressure provides a mild, efficient, and scalable method for the selective reduction step, minimizing side products and avoiding harsh reagents.
- Protecting group strategies are essential to maintain the integrity of the amino group during synthesis.
- The described methods are supported by patent literature (EP1068182B1) and validated by commercial suppliers' formulation protocols, indicating industrial applicability.
- The process is adaptable to various solvents and additives, allowing optimization based on scale and purity requirements.
This detailed synthesis approach provides a robust framework for preparing this compound with high purity and yield, suitable for pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
The structural analogs of [1-(4-aminophenyl)pyrrolidin-3-yl]methanol vary in substituents on the pyrrolidine ring, aromatic systems, or functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological relevance:
Structural Analogs with Modified Aromatic Rings
Key Observations :
- Replacement of the 4-aminophenyl group with fluorophenyl (e.g., 2-fluorophenyl in ) or heteroaromatic systems (e.g., pyridine in ) alters electronic properties and steric bulk.
- Fluorine substitution enhances metabolic stability but may reduce solubility compared to the polar amino group in the parent compound.
Analogs with Additional Functional Groups
Key Observations :
- Diol derivatives (e.g., (1-Benzylpyrrolidine-3,4-diyl)dimethanol) introduce multiple hydroxyl groups, enhancing hydrophilicity .
Analogs with Heterocyclic Extensions
Key Observations :
- Hybrid structures (e.g., pyridopyrimidine-pyrrolidine in ) exhibit enhanced binding to biological targets (e.g., bacterial enzymes) due to extended π-systems.
- Imidazopyridine derivatives (e.g., cpd S15–S17) are prioritized for early-stage pharmacological profiling .
Physicochemical and Commercial Comparison
Key Observations :
- The parent compound’s aminophenyl group confers higher polarity compared to fluorinated or brominated analogs, influencing solubility and storage requirements.
- Commercial availability varies, with simpler analogs (e.g., fluoropyridines) being more cost-effective than complex hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
